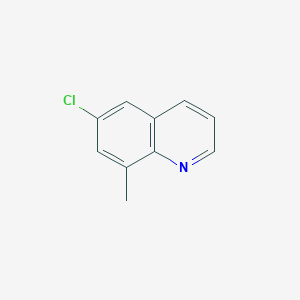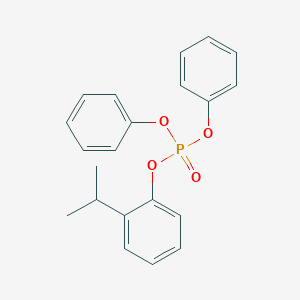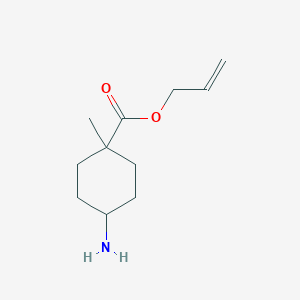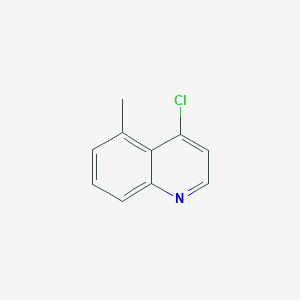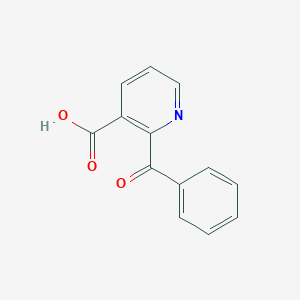
Anabasamine
描述
Anabasamine is an alkaloid compound isolated from the plant Anabasis aphylla. It is a member of the pyridine, piperidine, and pyrrolidine alkaloids family. The molecular formula of this compound is C16H19N3, and it has a molecular weight of 253.1579 g/mol . This compound is known for its various pharmacological properties, including sedative, hypotensive, and ganglioblocking actions .
作用机制
Anabasamine, also known as RAC-ANABASAMINE, is an alkaloid toxin produced by Nemertines and Aphaenogaster ants . It has a structure similar to nicotine and anabasine . This article provides a comprehensive overview of the mechanism of action of this compound.
Target of Action
The primary targets of this compound are most nicotinic acetylcholine receptors in both the peripheral nervous system and central nervous system . There is a higher binding affinity for receptors in the brain with an α7 subunit, as well as skeletal muscle receptors .
Mode of Action
The iminium form of this compound binds to its targets, causing the depolarization of neurons . This binding induces the release of both dopamine and norepinephrine .
Biochemical Pathways
Its action on nicotinic acetylcholine receptors suggests it may influence neurotransmitter release and neuronal signaling .
Result of Action
This compound has several effects at the molecular and cellular level. It also enhances the effect of aminazine [chloropromazine] and hypnotics, possesses a central myorelaxant effect and pronounced analgesic activity, and enhances the similar property of morphine 2- to 12-fold .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the medicinal effects and toxicity of this compound may be context-dependent
生化分析
Biochemical Properties
Anabasamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound enhances the effect of aminazine (chlorpromazine) and hypnotics, and it possesses a central myorelaxant effect and pronounced analgesic activity . Additionally, this compound interacts with nicotinic acetylcholine receptors, particularly those with an α7 subunit, leading to the depolarization of neurons and the release of neurotransmitters such as dopamine and norepinephrine .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by acting as an agonist on nicotinic acetylcholine receptors, causing the depolarization of neurons . This interaction leads to the release of neurotransmitters, which can impact cell signaling pathways, gene expression, and cellular metabolism. This compound’s ability to enhance the effects of morphine and other analgesics further underscores its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with nicotinic acetylcholine receptors. The iminium form of this compound binds to these receptors in both the peripheral and central nervous systems, with a higher affinity for receptors in the brain with an α7 subunit . This binding causes the depolarization of neurons, leading to the release of neurotransmitters such as dopamine and norepinephrine. Additionally, this compound’s interaction with these receptors can result in enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound has been shown to possess a central myorelaxant effect and pronounced analgesic activity, which can enhance the similar properties of morphine over time . Long-term studies have indicated that this compound can lower the tonus of smooth musculature and retard cardiac rhythm, demonstrating its sustained impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits sedative and hypotensive actions, while higher doses can lead to ganglioblocking effects . Toxic or adverse effects at high doses include significant alterations in cardiac rhythm and smooth muscle tonus . These dosage-dependent effects highlight the importance of careful dosage management in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It enhances the effect of aminazine (chlorpromazine) and hypnotics, indicating its role in modulating metabolic flux and metabolite levels . The compound’s interaction with nicotinic acetylcholine receptors also suggests its involvement in neurotransmitter metabolism and signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . This compound’s ability to enhance the effects of morphine and other analgesics further underscores its significance in cellular transport and distribution .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with nicotinic acetylcholine receptors and other biomolecules, ultimately influencing its biochemical and pharmacological effects .
准备方法
Synthetic Routes and Reaction Conditions: Anabasamine can be synthesized through several methods. One common approach involves the isolation of alkaloids from the high-boiling fraction of Anabasis aphylla. The process includes the extraction of alkaloids using solvents like chloroform, followed by fractionation and purification . Another method involves the oxidation of the base to produce 2,3’-bipyridyl-5-carboxylic acid, confirming the structure of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of alkaloids from Anabasis aphylla using sulfuric acid. This method allows for the direct extraction of alkaloids from the plant material, followed by purification and isolation of this compound .
化学反应分析
Types of Reactions: Anabasamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of this compound can produce 2,3’-bipyridyl-5-carboxylic acid .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or manganese dioxide can be used as oxidizing agents.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products:
Oxidation: 2,3’-bipyridyl-5-carboxylic acid.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: Halogenated derivatives of this compound.
科学研究应用
Anabasamine has several scientific research applications across various fields:
Chemistry: Used as a precursor for synthesizing other complex alkaloids and heterocyclic compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its sedative, hypotensive, and analgesic properties.
Industry: Potential use in the development of insecticides and other agrochemical products.
相似化合物的比较
Anabasine: Another alkaloid from Anabasis aphylla with similar pharmacological properties but different molecular structure.
Nicotine: Structurally similar to anabasamine and acts on nicotinic acetylcholine receptors but has different pharmacokinetics and effects.
Lupinine: Another alkaloid from the same plant with distinct pharmacological actions.
Uniqueness of this compound: this compound is unique due to its pronounced sedative and analgesic effects, which are significantly enhanced when combined with other sedatives like morphine . Its ability to lower the tonus of smooth musculature and retard cardiac rhythm also sets it apart from similar compounds .
属性
IUPAC Name |
5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRDBHMKTWECOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942578 | |
| Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20410-87-1 | |
| Record name | Anabasamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20410-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anabasamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANABASAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


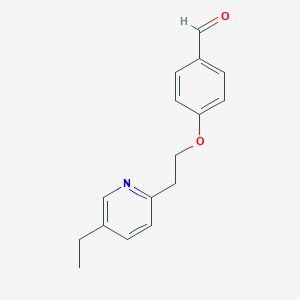
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)



![(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpro](/img/structure/B132768.png)
![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)
![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)
